molecular formula C10H12O B1248073 2-Ethyl-3-phenyloxirane

2-Ethyl-3-phenyloxirane

Cat. No.: B1248073
M. Wt: 148.2 g/mol
InChI Key: BAFMBHJRYJBYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-phenyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of styrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethylene by air. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-phenyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and β-hydroxy compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-3-phenyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products, depending on the nucleophile and reaction conditions. The compound’s reactivity is primarily due to the ring strain in the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-phenyloxirane is unique due to the presence of both phenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other epoxides. This makes it a valuable compound for various synthetic and industrial applications .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2-ethyl-3-phenyloxirane

InChI

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

BAFMBHJRYJBYQD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)C2=CC=CC=C2

Synonyms

1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide

Origin of Product

United States

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